![molecular formula C8H12N2O B13034157 2-Pyridinemethanol, 6-[(methylamino)methyl]- CAS No. 139909-46-9](/img/structure/B13034157.png)
2-Pyridinemethanol, 6-[(methylamino)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-((methylamino)methyl)pyridin-2-yl)methanol is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a methylamino group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-((methylamino)methyl)pyridin-2-yl)methanol typically involves the reaction of 2-chloronicotinic acid with methylamine hydrochloride, potassium carbonate, and cuprous bromide in a dimethylformamide (DMF) solvent at 100°C. The resulting intermediate, 2-methylamino-3-pyridinecarboxylic acid, is then reduced with lithium aluminium hydride to obtain the target product .
Industrial Production Methods
Industrial production methods for (6-((methylamino)methyl)pyridin-2-yl)methanol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(6-((methylamino)methyl)pyridin-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is 2-(methylamino)pyridine-3-carboxylic acid.
Reduction: The major product is 2-(methylamino)pyridine-3-methanol.
Substitution: The major products depend on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
(6-((methylamino)methyl)pyridin-2-yl)methanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (6-((methylamino)methyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylamino)pyridine-3-methanol: Similar in structure but lacks the hydroxymethyl group.
6-Methyl-2-pyridinemethanamine: Similar in structure but lacks the hydroxymethyl group.
Uniqueness
(6-((methylamino)methyl)pyridin-2-yl)methanol is unique due to the presence of both the methylamino and hydroxymethyl groups on the pyridine ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
139909-46-9 |
|---|---|
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
[6-(methylaminomethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C8H12N2O/c1-9-5-7-3-2-4-8(6-11)10-7/h2-4,9,11H,5-6H2,1H3 |
Clave InChI |
IGSSODKLOIGZTG-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=NC(=CC=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


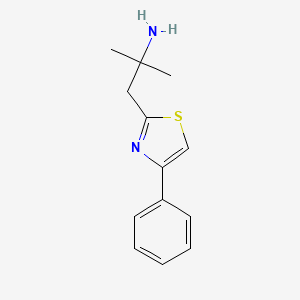
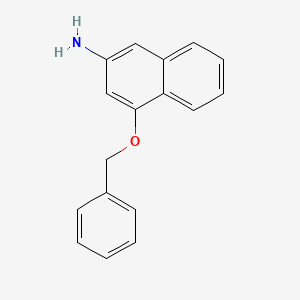
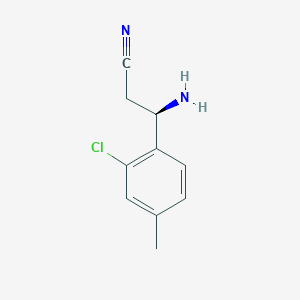

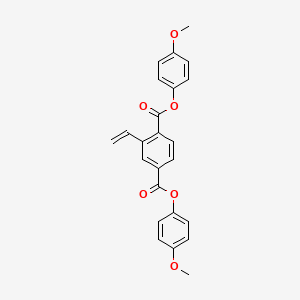
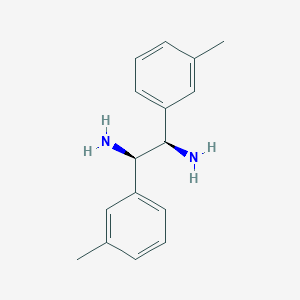
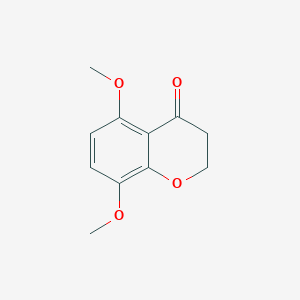
![2-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13034118.png)
![4,4,5,5-Tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane](/img/structure/B13034126.png)
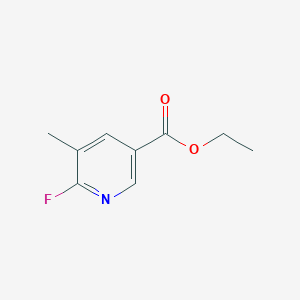
![7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13034130.png)



